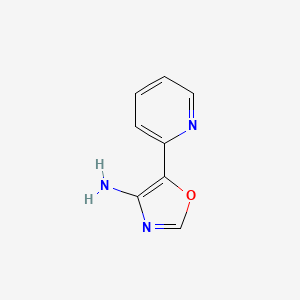

5-(Pyridin-2-yl)oxazol-4-amine

CAS No.:

Cat. No.: VC18316667

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7N3O |

|---|---|

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 5-pyridin-2-yl-1,3-oxazol-4-amine |

| Standard InChI | InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-3-1-2-4-10-6/h1-5H,9H2 |

| Standard InChI Key | CHQCSJODBYVZGB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=C(N=CO2)N |

Introduction

Chemical Identity and Structural Features

The compound consists of an oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at position 5 with a pyridin-2-yl group and at position 4 with an amine moiety. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by similar oxazole derivatives . The pyridine ring introduces basicity (pKa ~5–6 for pyridine derivatives ), while the oxazole contributes to moderate lipophilicity.

Physicochemical Properties

Based on structurally related compounds (Table 1), 5-(pyridin-2-yl)oxazol-4-amine is predicted to exhibit:

-

Molecular weight: ~215–230 g/mol (derived from C11H8N3O)

-

Hydrogen bond donors/acceptors: 1/5, respectively, influencing solubility and membrane permeability .

Table 1. Comparative Physicochemical Data for Oxazole Derivatives

Synthetic Strategies

While no direct synthesis of 5-(pyridin-2-yl)oxazol-4-amine is documented in the provided sources, analogous pathways for oxazole and pyridine-containing compounds suggest feasible routes:

Hantzsch Thiazole/Oxazole Synthesis

The Hantzsch reaction, which couples α-haloketones with thioureas or urea derivatives, is widely used for oxazole formation . For example:

-

Condensation of 2-aminopyridine with an α-haloketone precursor.

-

Cyclization under acidic or basic conditions to form the oxazole ring .

Post-Functionalization of Oxazole Intermediates

Modification of pre-formed oxazole cores via:

-

Buchwald–Hartwig Amination: Introducing amine groups at position 4 using palladium catalysis .

-

Suzuki Coupling: Attaching pyridin-2-yl boronic acids to halogenated oxazoles .

Computational and Structural Insights

Docking studies of related compounds reveal:

-

The pyridin-2-yl group forms π–π interactions with aromatic residues in kinase active sites .

-

The oxazole oxygen participates in hydrogen bonds with backbone amides (e.g., Glu144 in CDK4) .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume